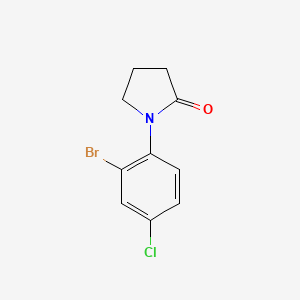

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to a pyrrolidinone moiety

準備方法

The synthesis of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-4-chlorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically takes place under reflux conditions, and the product is purified through recrystallization or column chromatography.

Industrial production methods may involve the use of more scalable and cost-effective processes, such as continuous flow synthesis or microwave-assisted synthesis. These methods can enhance the efficiency and yield of the desired product while minimizing the use of hazardous reagents and solvents.

化学反応の分析

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The pyrrolidinone moiety can be oxidized to form corresponding lactams or reduced to yield pyrrolidines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

作用機序

The mechanism of action of 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.

類似化合物との比較

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidinone derivatives and halogenated phenyl compounds. Some of the similar compounds include:

Pyrrolidin-2-one: A parent compound with a similar pyrrolidinone moiety but lacking the halogenated phenyl ring.

2-Bromo-4-chlorophenyl derivatives: Compounds with similar halogenation patterns on the phenyl ring but different functional groups attached.

Pyrrolidinone derivatives: Compounds with various substitutions on the pyrrolidinone ring, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of a halogenated phenyl ring and a pyrrolidinone moiety, which imparts distinct chemical reactivity and potential biological activities.

生物活性

1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one is a chemical compound characterized by its pyrrolidin-2-one ring and a 2-bromo-4-chlorophenyl substituent. Its molecular formula is C11H10BrClN, with a molecular weight of approximately 273.56 g/mol. This compound's unique structural features suggest potential biological activities, particularly in neuroprotection and enzyme inhibition.

Structural Characteristics

The presence of halogen substituents, such as bromine and chlorine, can significantly influence the compound's reactivity and biological interactions. The structural variations among similar compounds can lead to different biological activities, making it essential to explore these relationships.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Chlorophenyl)pyrrolidin-2-one | Similar pyrrolidinone structure | Lacks bromine substituent |

| 1-(3-Bromophenyl)pyrrolidin-2-one | Bromine at a different position | Potentially different biological activity |

| 1-(2-Fluorophenyl)pyrrolidin-2-one | Fluorine substitution instead of bromine | May exhibit different pharmacokinetics |

| 1-(4-Bromophenyl)pyrrolidin-2-one | Bromine at para position | Different reactivity profile |

Biological Activity

Research indicates that compounds with similar structures to this compound may exhibit significant biological activities:

- Neuroprotective Properties : Compounds in this class have been suggested to act as neuroprotective agents, potentially inhibiting various biochemical pathways associated with neurodegeneration.

- Interaction with Biological Macromolecules : Initial interaction studies suggest that this compound may interact with proteins and nucleic acids, which are crucial for understanding its mechanism of action. Such interactions could modulate enzyme activity or receptor binding, similar to other known compounds.

While specific mechanisms for this compound remain largely unexplored, the general mechanism for compounds in this category involves their ability to form stable complexes with transition metals. This property allows them to activate small molecules and participate in catalytic cycles.

Case Studies and Research Findings

Despite the limited direct research on this compound, studies on structurally similar compounds provide insights into its potential applications:

- Antibacterial Activity : Research has shown that halogenated compounds can enhance antibacterial activity. For instance, certain brominated compounds demonstrated better inhibition against bacterial strains like E. coli and B. subtilis, suggesting that the bromine moiety in our compound could similarly enhance its biological efficacy .

- Pyrrole Derivatives : Recent advances in pyrrole chemistry indicate that derivatives can exhibit significant antibacterial properties, with some showing MIC values comparable to established antibiotics . This suggests that this compound may also possess noteworthy antibacterial effects.

- Toxicity Studies : Preliminary toxicity assessments of related compounds have shown favorable safety profiles at high doses, indicating that further exploration of this compound could reveal its therapeutic potential without significant adverse effects .

特性

IUPAC Name |

1-(2-bromo-4-chlorophenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClNO/c11-8-6-7(12)3-4-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHDRAGZVVAMPCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=C(C=C(C=C2)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682022 |

Source

|

| Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1280786-79-9 |

Source

|

| Record name | 1-(2-Bromo-4-chlorophenyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。